molecular formula C10H7BrN2O3 B13083091 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B13083091
M. Wt: 283.08 g/mol
InChI Key: UVQGNJOVPDYGOA-UHFFFAOYSA-N
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Description

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid is a specialized chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a brominated phenyl ring and a carboxylic acid functional group on an oxazole core, making it a versatile intermediate for the synthesis of more complex molecules. Oxazole derivatives are of significant interest in pharmaceutical research due to their wide spectrum of biological activities. The oxazole scaffold is a key structural component in various pharmacologically active compounds and is extensively investigated for its potential in developing new therapeutic agents . Research into analogous oxazole compounds has demonstrated promising antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . Furthermore, the oxazole moiety is found in molecules studied for their anticancer potential, acting through mechanisms such as tyrosine kinase inhibition . Additional research avenues for oxazole-based structures include antitubercular , anti-inflammatory, and antidiabetic activities, highlighting the scaffold's utility in exploring treatments for diverse diseases . The specific substitution pattern on this oxazole core is strategically designed to facilitate its use in drug discovery, making it a valuable compound for researchers focused on synthesizing and evaluating new chemical entities for a variety of biological targets. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O3/c11-6-4-2-1-3-5(6)9-13-7(10(14)15)8(12)16-9/h1-4H,12H2,(H,14,15)

InChI Key

UVQGNJOVPDYGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(O2)N)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Cyclization-Based Oxazole Ring Formation

  • Starting Materials: Typically, 2-bromophenyl-substituted precursors such as 2-bromobenzoyl derivatives or α-haloketones are employed.
  • Method: The oxazole ring is formed via cyclization reactions involving α-haloketones and amides or related intermediates. This process often uses dehydrating agents or acidic/basic conditions to promote ring closure.
  • Example: Cyclization of 2-bromobenzoyl chloride with amino acid derivatives or amides under controlled temperature to yield the oxazole core with the bromophenyl substituent at position 2.

One-Pot Synthesis via Carboxylic Acid Activation and Cyclization

  • Reagents: Carboxylic acids are activated using triflylpyridinium salts or similar reagents to form acylpyridinium intermediates.
  • Process: The activated intermediate is trapped with isocyanoacetates or tosylmethyl isocyanide to form the oxazole ring directly.
  • Advantages: This method offers a streamlined, efficient synthesis with broad substrate scope and functional group tolerance, allowing incorporation of the bromophenyl group and amino substituents in fewer steps.
  • Reference: A recent method demonstrated rapid synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids with good yields and scalability.

Functional Group Introduction via Coupling Reactions

  • Suzuki-Miyaura Coupling: The bromophenyl group can be introduced or modified using palladium-catalyzed cross-coupling reactions between boronic acid derivatives and halogenated oxazole intermediates.
  • Amidation: Formation of the amino group or carboxamide functionalities can be achieved through amidation of carboxylic acid derivatives with suitable amines under controlled conditions.
  • Industrial Scale: Continuous flow reactors and automated synthesis platforms optimize these coupling and amidation steps for large-scale production.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxazole ring formation α-Haloketone + amide, dehydrating agent 0–80 °C 3–18 hours 60–85 Control of stoichiometry critical
Carboxylic acid activation Triflylpyridinium salt, DMAP base Room temp to 40 °C 1–3 hours 70–90 Enables direct oxazole formation
Isocyanoacetate trapping Isocyanoacetates or tosylmethyl isocyanide Room temp to 40 °C 1–3 hours 65–85 Functional group tolerance demonstrated
Suzuki-Miyaura coupling Pd catalyst, boronic acid, base (e.g., Cs2CO3) 80–120 °C 12–24 hours 75–90 Introduces bromophenyl substituent
Amidation Acid chloride + amine, solvent (e.g., acetonitrile) 0–5 °C initially 2–6 hours 80–95 Slow addition minimizes side reactions
  • The one-pot synthesis approach using triflylpyridinium salts has been shown to provide high yields and functional group tolerance, including for sterically hindered and sensitive substrates.
  • Recovery and reuse of bases such as DMAP in the activation step enhance the sustainability and cost-effectiveness of the process.
  • Cyclization reactions require precise control of temperature and stoichiometry to minimize side products and maximize regioselectivity.
  • Palladium-catalyzed coupling reactions are effective for introducing or modifying the bromophenyl substituent, with continuous flow methods improving scalability and safety.
  • Purification typically involves flash column chromatography and recrystallization to achieve >95% purity, confirmed by NMR and HPLC analyses.
Preparation Method Key Reagents/Intermediates Advantages Limitations Typical Yield (%)
Cyclization of α-haloketones α-Haloketone, amide, dehydrating agent Established, regioselective Multi-step, sensitive to conditions 60–85
One-pot carboxylic acid activation Triflylpyridinium salt, isocyanoacetates Streamlined, broad scope Requires specialized reagents 70–90
Suzuki-Miyaura coupling Pd catalyst, boronic acid, base Efficient bromophenyl introduction Catalyst cost, reaction time 75–90
Amidation Acid chloride, amine High purity, scalable Requires careful temperature control 80–95

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-oxazole derivatives, while reduction of the bromophenyl group can produce phenyl-oxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid exhibit significant antimicrobial properties. A study highlighted the synthesis of several oxazole derivatives, which were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Compound DerivativeMIC (µg/mL)Target Bacteria
This compound62.5Staphylococcus aureus
125Escherichia coli

Antibiofilm Activity

In addition to antimicrobial effects, this compound has shown potential in inhibiting biofilm formation. The ability to disrupt biofilms is crucial in clinical settings where bacterial resistance is a concern. The same study reported that certain oxazole derivatives effectively inhibited biofilm formation on inert substrates .

Case Study 1: Synthesis and Evaluation

A recent study focused on the synthesis of new derivatives based on the oxazole scaffold. The research involved evaluating these compounds for their antimicrobial and antibiofilm activities using various assays. The findings confirmed that modifications to the phenyl moiety significantly influenced biological activity .

Key Findings:

  • The introduction of different substituents on the oxazole ring improved antibacterial efficacy.
  • Compounds were subjected to toxicity assessments using Daphnia magna, indicating acceptable safety profiles for potential therapeutic applications.

Case Study 2: Structure-Activity Relationship

Another investigation explored the structure-activity relationship (SAR) of oxazole derivatives, including this compound. This study revealed that specific structural modifications could enhance both antimicrobial potency and selectivity against pathogenic bacteria .

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share the 1,3-oxazole-4-carboxylic acid scaffold but differ in substituents:

Compound Name Substituents (Positions) Molecular Formula Key Structural Differences
5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-COOH 2-Bromophenyl (2), NH₂ (5) C₁₀H₇BrN₂O₃ Bromine at phenyl ortho position
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-COOH 2-Methylpyridin-4-yl (2) C₁₀H₈N₂O₃ Pyridine ring replaces phenyl
4-Methyl-2-phenyl-1,3-oxazole-5-COOH Phenyl (2), CH₃ (4) C₁₁H₉NO₃ Methyl at position 4, no bromine
5-Methyl-2-phenyl-1,3-oxazole-4-COOH Phenyl (2), CH₃ (5) C₁₁H₉NO₃ Methyl at position 5
5-(4-Bromophenyl)-1,3-oxazole-4-COOH 4-Bromophenyl (5) C₁₀H₆BrNO₃ Bromine at phenyl para position
5-(2-Fluorophenyl)-1,3-oxazole-4-COOH 2-Fluorophenyl (5) C₁₀H₆FNO₃ Fluorine substituent instead of bromine

Key Observations :

  • Halogen Position : The 2-bromophenyl group in the target compound contrasts with the 4-bromophenyl isomer () .
  • Amino vs. Methyl Groups: The amino group at position 5 distinguishes it from methyl-substituted analogs (e.g., 5-methyl-2-phenyl derivative, ) .

Physicochemical Properties

Melting Points and Purity:
  • 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid : Melting point 239–242°C, 97% purity () .
  • 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid : Melting point 182–183°C, 97% purity () .

Trends :

  • Methyl substituents at position 4 vs. 5 significantly affect melting points (e.g., 239°C vs. 182°C) .
  • Halogenated analogs (bromo/fluoro) exhibit higher molecular weights but lack comprehensive thermal data.

Commercial Availability and Specifications

  • Purity and Packaging :
    • 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid: 98% purity, available in 1g, 250mg, and 100mg quantities () .
    • 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: 95% purity () .
  • Cost : 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid is priced at JPY 55,400 per gram () .

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